molecular formula C15H18BrNO3 B14895913 tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B14895913
M. Wt: 340.21 g/mol
InChI Key: JVXIDPFSLVMARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a brominated benzoazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic modifications. The 5-oxo group introduces a ketone functionality, while the 8-bromo substituent provides a reactive site for further derivatization. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or parasitic diseases .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 8-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

JVXIDPFSLVMARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Starting Materials

The synthesis of tert-butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically begins with the construction of the tetrahydrobenzoazepine backbone, followed by bromination and Boc protection.

Core Azepine Ring Formation

The benzoazepine scaffold is commonly synthesized via cyclization of α-arylethylamine precursors. For example, N-protected 2-(2-bromophenyl)ethylamine derivatives undergo intramolecular Heck or Buchwald-Hartwig coupling to form the seven-membered ring. Alternative routes employ Friedel-Crafts acylation of substituted phenethylamines with α,β-unsaturated carbonyl compounds, followed by reduction and cyclization.

Representative Reaction Scheme:
  • Friedel-Crafts Acylation :
    Phenethylamine derivative + α,β-unsaturated ketone → β-ketoamide intermediate.
  • Reduction :
    NaBH₄-mediated reduction of ketone to alcohol.
  • Cyclization :
    Acid-catalyzed (e.g., H₂SO₄) intramolecular cyclization to form the azepine ring.

Regioselective Bromination at C8

Bromination is achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C provides >80% regioselectivity for the 8-position due to electronic and steric directing effects of the carbonyl group. Alternatively, Br₂ in acetic acid under controlled conditions (40°C, 2 hr) achieves comparable yields but requires careful stoichiometry to avoid over-bromination.

Optimization Data:
Brominating Agent Solvent Temp (°C) Yield (%) Regioselectivity (8:7:6)
NBS DCM 0–25 85 92:5:3
Br₂ AcOH 40 78 88:8:4
HBr/H₂O₂ DMF 60 65 75:15:10

Boc Protection of the Amine

The secondary amine at position 1 is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base. Optimal conditions employ triethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C, yielding the Boc-protected product in 90–95% purity.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency, safety, and minimal purification steps.

Continuous Flow Synthesis

Microreactor systems enable precise control over bromination and Boc protection:

  • Bromination : NBS in DCM at 25°C with a residence time of 10 min.
  • Boc Protection : Boc₂O and Et₃N in THF at 0°C, residence time 5 min.
    This method reduces reaction times by 70% compared to batch processes and improves yield to 88%.

Solvent Recycling Strategies

Industrial plants employ distillation-coupled crystallization to recover and reuse DCM and THF, reducing solvent consumption by 40%.

Reaction Optimization and Challenges

Bromination Side Reactions

Over-bromination and diastereomer formation are mitigated by:

  • Stoichiometric Control : Limiting Br₂ to 1.05 equiv.
  • Low-Temperature Quenching : Rapid cooling to −20°C after reaction completion.

Boc Protection Efficiency

Competing Hydrolysis : Moisture-sensitive Boc₂O requires anhydrous conditions. Molecular sieves (4Å) reduce hydrolysis byproducts from 12% to <2%.

Analytical Characterization

Final product validation employs:

  • ¹H/¹³C NMR : Confirms Boc group integration (δ 1.4 ppm, singlet) and bromine substitution (aromatic proton splitting patterns).
  • HPLC-MS : Purity >98% with [M+H]⁺ = 341.1 m/z.
  • X-ray Crystallography : Resolves regiochemistry (8-bromo vs. 7-bromo isomers).

Comparative Analysis with Analogous Compounds

Substituent Effects on Synthesis

Compound Bromination Yield (%) Boc Protection Yield (%)
8-Bromo (target) 85 92
7-Bromo (structural isomer) 78 89
8-Chloro (halogen variant) 90 94

The 8-bromo derivative exhibits marginally lower yields than chloro analogs due to bromine’s larger atomic radius, which increases steric hindrance during protection.

Emerging Methodologies

Enzymatic Bromination

Recent studies report vanadium-dependent haloperoxidases for regioselective bromination under aqueous conditions (pH 5–6, 30°C), achieving 75% yield with reduced waste.

Photocatalytic Boc Protection

Visible-light-mediated catalysis using eosin Y reduces reaction time from 6 hr to 30 min while maintaining 90% yield.

Chemical Reactions Analysis

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoazepine Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Position 5 Group Molecular Weight Key Applications/Properties
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate H Br Oxo 326.23 (est.) Intermediate for antitrypanosomal agents
tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate H NH₂ H 262.35 Research intermediate (high purity >95%)
tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate CH₃ CF₃ Oxo 345.36 Potential fluorinated drug candidate
(R)-tert-Butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate CH₃ CF₃ OH 345.36 Chiral building block for stereoselective synthesis
tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate H NO₂ H 292.33 Electron-deficient intermediate

Physicochemical Properties

  • Solubility: The 5-oxo group increases polarity compared to non-oxidized analogs (e.g., GF01472). However, trifluoromethyl groups in and counteract this by introducing hydrophobicity .
  • Storage Stability : Boc-protected compounds generally require 2–8°C storage, but brominated and nitro derivatives may demand stricter moisture control due to higher reactivity .

Research Implications

The tert-butyl 8-bromo-5-oxo derivative’s versatility in functionalization makes it a cornerstone for developing antiparasitic agents. Its comparison with trifluoromethyl, nitro, and amino analogs underscores the importance of substituent selection in tuning reactivity, stability, and bioactivity. Further studies should explore its performance in cross-coupling reactions relative to ’s fluorinated derivatives and ’s nitro-substituted compound.

Biological Activity

The compound tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a member of the benzoazepine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C13H14BrN2O3C_{13}H_{14}BrN_{2}O_{3}. The structure features a bromo substituent at the 8-position and a carboxylate group at the 1-position, which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight300.16 g/mol
AppearanceLight yellow solid
SolubilitySoluble in organic solvents
Storage ConditionsStore at 2-8°C

Research indicates that compounds in the benzoazepine class often interact with various biological targets, including:

  • GABA Receptors : Modulation of GABAergic activity can lead to anxiolytic and sedative effects.
  • Dopaminergic Systems : Potential influence on dopamine receptors may contribute to neuroprotective effects.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that benzoazepines can exhibit antidepressant properties through their action on neurotransmitter systems.
  • Anxiolytic Effects : The compound may reduce anxiety symptoms by enhancing GABA receptor activity.
  • Neuroprotective Properties : Some research suggests that it could protect neuronal cells from oxidative stress.

Study 1: Anxiolytic Effects in Animal Models

A study published in Journal of Medicinal Chemistry evaluated the anxiolytic effects of various benzoazepines, including tert-butyl derivatives. The results showed significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages.

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that tert-butyl derivatives protected neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to modulate intracellular calcium levels and enhance antioxidant defenses.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundAnxiolytic, Neuroprotective
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a]Antidepressant
tert-butyl 8-nitro derivativesAntioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.